1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid
Description
Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry. mdpi.com Its unique structural and electronic properties make it a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds. The presence of the pyrazole nucleus in a molecule can enhance its pharmacological profile, and it is a key component in numerous established drugs. mdpi.com
The versatility of the pyrazole core has led to its incorporation into compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antifungal, and antidepressant properties. mdpi.com This broad applicability has cemented the pyrazole moiety as a critical target for synthetic chemists aiming to develop new therapeutic agents and functional materials.
Overview of Pyrazole Dicarboxylic Acids in Contemporary Chemical Research
The introduction of carboxylic acid functional groups onto the pyrazole ring, creating pyrazole carboxylic and dicarboxylic acids, significantly expands its synthetic utility. These derivatives serve as versatile precursors for a multitude of more complex molecules. nih.gov Pyrazole-3,4-dicarboxylic acid derivatives, for instance, have been evaluated for their potential antibacterial and antifungal activities. mdpi.com
Furthermore, pyrazole dicarboxylic acids are of significant interest as ligands in coordination chemistry and materials science. The carboxylic acid groups can coordinate with metal ions to form highly organized structures such as metal-organic frameworks (MOFs). nih.gov These materials have potential applications in gas storage, catalysis, and separation technologies. The ability to form such complex architectures makes pyrazole dicarboxylic acids valuable building blocks in the design of new functional materials. nih.gov
Structural Specificity of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic Acid
The compound this compound is a precisely substituted pyrazole derivative. Its structure is defined by several key features:
A central five-membered pyrazole ring.
An ethyl group (-CH₂CH₃) attached to the nitrogen atom at position 1 of the pyrazole ring.
Two carboxylic acid groups (-COOH) attached to the carbon atoms at positions 3 and 4.
The N-alkylation with an ethyl group is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. The vicinal arrangement of the two carboxylic acid groups on the pyrazole core provides a distinct chemical environment, offering potential for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazines, through cyclocondensation reactions. researchgate.net These functional groups also present opportunities for forming various derivatives like esters and amides. researchgate.net
Table 1: Chemical Identity and Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₇H₈N₂O₄ |
| Molecular Weight | 184.15 g/mol |
| Structure | A five-membered pyrazole ring with an ethyl group at the N1 position and two carboxylic acid groups at the C3 and C4 positions. |
Historical Context and Evolution of Pyrazole Derivatives in Organic Synthesis
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first introduced by the German chemist Ludwig Knorr in 1883. mdpi.com One of the most fundamental and enduring methods for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation reaction between β-diketones and hydrazine (B178648) derivatives. mdpi.com This method, first reported in 1883, provided a straightforward route to substituted pyrazoles and remains a staple in organic synthesis.
Since these initial discoveries, the methods for synthesizing pyrazole derivatives have evolved significantly. While classical condensation reactions are still widely used, modern organic synthesis has introduced a variety of new techniques. These include multicomponent reactions, which allow for the efficient construction of complex pyrazole structures in a single step, and the use of pyranones as precursors. mdpi.com The development of diverse synthetic methodologies continues to be an active area of research, driven by the enduring importance of pyrazoles in various scientific and industrial fields. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethylpyrazole-3,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-9-3-4(6(10)11)5(8-9)7(12)13/h3H,2H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDDUTNCHYQGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Ethyl 1h Pyrazole 3,4 Dicarboxylic Acid
Direct Synthesis Approaches
Direct synthesis methods involve the construction of the pyrazole (B372694) ring from acyclic precursors in a manner that incorporates the N1-ethyl substituent in a single convergent sequence. These approaches are often favored for their efficiency.
Cyclization Reactions Involving Ethyl-Hydrazine Derivatives
A primary and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. chim.itresearchgate.net In the context of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid, this involves the reaction of ethylhydrazine (B1196685) with a suitable four-carbon dicarbonyl precursor.
The reaction mechanism initiates with the nucleophilic attack of the substituted nitrogen of ethylhydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. The choice of the 1,3-dicarbonyl equivalent is crucial for obtaining the desired 3,4-dicarboxylic acid substitution pattern.
Condensation Reactions with 1,3-Dicarbonyl Compounds or Their Equivalents
The condensation of hydrazines with 1,3-dicarbonyl compounds is a cornerstone of pyrazole synthesis. mdpi.com For the specific target molecule, diethyl 2-oxosuccinate (diethyl oxalacetate) serves as a suitable 1,3-dicarbonyl equivalent. The reaction with ethylhydrazine would proceed to form the diethyl ester of this compound, which can then be hydrolyzed to the final diacid.
Another key precursor is diethyl acetylenedicarboxylate. The addition of ethylhydrazine to the acetylene (B1199291) dicarboxylate can lead to the formation of the pyrazole ring system. researchgate.net This type of reaction is a powerful tool for constructing substituted pyrazoles.
| Precursor 1 | Precursor 2 | Intermediate Product | Final Product |
| Ethylhydrazine | Diethyl 2-oxosuccinate | Diethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate | This compound |
| Ethylhydrazine | Diethyl acetylenedicarboxylate | Diethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate | This compound |
Ring Closure Reactions for Pyrazole Formation
Ring closure reactions are fundamental to the formation of heterocyclic systems like pyrazoles. One established method involves the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. nih.govrsc.org While not a direct condensation with ethylhydrazine, this pathway highlights the versatility of cycloaddition strategies in forming the pyrazole core. For instance, the reaction between ethyl diazoacetate and an appropriate acetylene derivative could theoretically lead to the pyrazole-3,4-dicarboxylate skeleton, although controlling the N-substitution would require a subsequent alkylation step, placing it more in the category of indirect methods.
A more direct ring closure approach involves the reaction of hydrazones with reagents that provide the remaining carbon atoms of the ring. For example, hydrazones can react with nitroolefins in a base-mediated reaction to yield highly substituted pyrazoles. organic-chemistry.org
Indirect Synthesis via Precursor Modification
Indirect methods involve the initial synthesis of a pyrazole ring, which is subsequently modified to introduce the desired substituents. This approach offers flexibility, allowing for the late-stage introduction of the ethyl group and the carboxylic acid moieties.
N1-Alkylation Strategies for Introducing the Ethyl Substituent
The alkylation of pyrazole esters, such as diethyl 1H-pyrazole-3,4-dicarboxylate, can be achieved using various ethylating agents like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. The use of a superbasic medium like potassium hydroxide (B78521) in DMSO has been shown to be effective for the N-alkylation of pyrazole carboxylates with dibromoalkanes. nih.gov For unsymmetrical pyrazoles, the alkylation can sometimes yield a mixture of N1 and N2 isomers, with the product ratio often being influenced by steric factors. acs.org
Table of N-Alkylation Reactions
| Pyrazole Precursor | Alkylating Agent | Base | Typical Solvent |
|---|---|---|---|
| Diethyl 1H-pyrazole-3,4-dicarboxylate | Ethyl Iodide | Potassium Carbonate | Toluene |
| Dimethyl 1H-pyrazole-3,4-dicarboxylate | Diethyl Sulfate | Sodium Hydroxide | Water/Ethanol (B145695) |
Functional Group Transformations to Yield Carboxylic Acid Moieties
The carboxylic acid groups at the 3 and 4 positions of the pyrazole ring can be introduced through the transformation of other functional groups.
One of the most straightforward methods is the hydrolysis of the corresponding esters. The synthesis of diethyl or dimethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate via one of the direct methods can be followed by alkaline hydrolysis using a base such as sodium hydroxide or potassium hydroxide, followed by acidification to yield the dicarboxylic acid. nih.govnih.gov The selective monohydrolysis of symmetric diesters can sometimes be challenging, potentially yielding mixtures of the diacid, monoester, and starting diester. mdpi.com
Other methods for introducing carboxylic acid groups into a pyrazole ring include the oxidation of alkyl or formyl groups. nih.govchemicalbook.com For instance, if a 1-ethyl-3,4-dimethylpyrazole were synthesized, the two methyl groups could potentially be oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate (B83412). chemicalbook.com
Hydrolysis of Ester Precursors
A primary and widely employed method for the synthesis of this compound is the hydrolysis of its corresponding diester precursors, typically diethyl or dimethyl esters. This transformation is a fundamental step in many multi-step synthetic sequences, where the ester groups serve as protecting groups for the carboxylic acids or are the initial products of cyclization reactions.
The hydrolysis is generally accomplished under basic conditions, followed by acidification. Saponification using alkali metal hydroxides, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent like ethanol or methanol (B129727) is common. The reaction mixture is typically heated to ensure complete conversion of the diester to the dicarboxylate salt. Subsequent neutralization with a strong acid, such as hydrochloric acid (HCl), precipitates the target dicarboxylic acid.
Research on related pyrazole systems demonstrates the reliability of this method. For instance, the synthesis of various bis(pyrazol-1-yl)alkane-4,4′-dicarboxylic acids has been successfully achieved by hydrolyzing the corresponding diethyl dicarboxylates in high yields. nih.gov Similarly, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid is prepared through the hydrolysis of its dimethyl ester precursor. nih.gov The conditions for these reactions are generally mild and result in high purity products.
Table 1: Examples of Hydrolysis Conditions for Pyrazole Ester Precursors
| Precursor Compound | Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Diethyl 1,3-bis(pyrazol-1-yl)propane-4,4'-dicarboxylate | KOH | Ethanol/Water | Reflux | 1,3-Bis(pyrazol-1-yl)propane-4,4′-dicarboxylic acid | 76% | nih.gov |
| Diethyl bis(pyrazol-1-yl)methane-4,4'-dicarboxylate | KOH | Ethanol/Water | Reflux | Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid | 90% | nih.gov |
This table presents data from analogous reactions to illustrate typical conditions and yields for the hydrolysis of pyrazole esters.
Oxidation of Aldehyde or Formyl Groups
An alternative synthetic route involves the oxidation of a pyrazole precursor bearing formyl or other oxidizable groups at the C3 and C4 positions. This method is particularly useful when building the pyrazole ring from precursors that readily allow for the introduction of aldehyde functionalities.
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich heterocyclic ring like pyrazole. researchgate.netchim.it A suitable 1-ethyl-1H-pyrazole could be subjected to diformylation, creating a dialdehyde (B1249045) intermediate. This intermediate can then be oxidized to the corresponding dicarboxylic acid using standard oxidizing agents. Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (KMnO₄), chromic acid, or milder reagents like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid degradation of the pyrazole ring.
While direct oxidation of a 1-ethyl-1H-pyrazole-3,4-dicarbaldehyde is a viable conceptual pathway, literature more broadly supports the oxidation of alkyl or formyl groups on the pyrazole core as a general strategy for creating carboxylic acid functionalities. nih.gov
Green Chemistry Approaches in Pyrazole Synthesis
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including pyrazoles. nih.govbenthamdirect.com These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency. researchgate.net For the synthesis of this compound and its precursors, several green strategies can be applied.
Key green chemistry methodologies applicable to pyrazole synthesis include:
Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water or ionic liquids. researchgate.netthieme-connect.com Aqueous-based methods for pyrazole synthesis are gaining prominence. thieme-connect.com
Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasound to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. researchgate.netscilit.com
Catalysis: Utilizing recyclable or heterogeneous catalysts to minimize waste and facilitate easier product purification. researchgate.net One-pot, multi-component reactions catalyzed by magnetic ionic liquids represent an innovative and green approach. sid.ir
Atom Economy: Designing synthetic routes, such as one-pot reactions, that maximize the incorporation of all starting materials into the final product, thereby reducing waste. researchgate.net
Regioselective Synthesis Considerations and Control
The synthesis of this compound requires precise control over the placement of substituents on the pyrazole ring, a challenge known as regioselectivity. The most common method for constructing the pyrazole ring is the condensation reaction between a hydrazine derivative (in this case, ethylhydrazine) and a 1,3-dicarbonyl compound or its equivalent.
For a 3,4-disubstituted pattern, the key is to use a precursor that will direct the substituents to these specific positions. The reaction of ethylhydrazine with a suitably substituted four-carbon dicarbonyl compound is the critical step. The regiochemical outcome of this cyclization can be influenced by several factors:
Steric and Electronic Effects: The nature of the substituents on both the hydrazine and the dicarbonyl compound can direct the initial nucleophilic attack and subsequent cyclization.
Solvent Effects: The choice of solvent can significantly impact regioselectivity. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to provide high regioselectivity in the synthesis of 1-aryl-pyrazoles compared to protic solvents like ethanol. organic-chemistry.org
Reaction Conditions: Temperature and the presence of acid or base catalysts can influence the reaction pathway and the ratio of isomeric products formed. organic-chemistry.org
Advanced methods, such as 1,3-dipolar cycloadditions, also offer routes to highly substituted pyrazoles with controlled regiochemistry. rsc.org By carefully selecting the starting materials and optimizing reaction conditions, the desired 1-ethyl-3,4-disubstituted pyrazole precursor can be synthesized with high selectivity, which is essential for the efficient production of the final dicarboxylic acid.
Chemical Reactivity and Derivatization of 1 Ethyl 1h Pyrazole 3,4 Dicarboxylic Acid
Reactions of the Carboxylic Acid Moieties
The two carboxylic acid groups on the pyrazole (B372694) ring are the primary sites for many chemical modifications, including esterification, amide formation, decarboxylation, and reactions with organometallic reagents.
Esterification Reactions
The carboxylic acid groups of pyrazole dicarboxylic acids can be readily converted to esters through several standard methods. One common approach involves the reaction of the dicarboxylic acid with an alcohol in the presence of an acid catalyst. Another method proceeds via the formation of a more reactive intermediate, such as an acid chloride. For instance, 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid can be converted to its corresponding acid chloride, which then reacts with various alcohols to yield the desired ester derivatives. researchgate.net
The synthesis of pyrazole-4-carboxylic acid ethyl esters is a well-established process in organic synthesis. sid.ir Research has also demonstrated the synthesis of various 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives, such as dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate. nih.gov The reverse reaction, the hydrolysis of these esters, can be used to produce the parent dicarboxylic acid. nih.gov
A general scheme for the esterification of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid is presented below:
| Reactant | Reagent | Product |
| This compound | Ethanol (B145695), Acid Catalyst | Diethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate |
| This compound | Methanol (B129727), Acid Catalyst | Dimethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate |
| 1-Ethyl-1H-pyrazole-3,4-dicarbonyl dichloride | Alcohol (e.g., Methanol, Ethanol) | Corresponding Diester |
Amide Formation
Similar to esterification, the formation of amides from this compound can be achieved through the reaction of the carboxylic acid groups with amines. To facilitate this reaction, the carboxylic acid is often activated. A common strategy involves converting the dicarboxylic acid into the more reactive diacid chloride, which then readily reacts with primary or secondary amines to form the corresponding diamide (B1670390). researchgate.netdergipark.org.tr This method has been used to synthesize a variety of pyrazole-3-carboxamides. dergipark.org.tr
Alternatively, coupling reagents can be employed to directly form the amide bond between the carboxylic acid and an amine, avoiding the need for the acid chloride intermediate. youtube.comyoutube.com The synthesis of pyrazole-thiophene-based amide derivatives has been accomplished by reacting 5-bromothiophene carboxylic acid with various pyrazole amines. nih.gov This highlights the versatility of amide formation reactions involving pyrazole moieties.
The following table summarizes representative amide formation reactions:
| Reactant | Reagent | Product |
| 1-Ethyl-1H-pyrazole-3,4-dicarbonyl dichloride | Ammonia | 1-Ethyl-1H-pyrazole-3,4-dicarboxamide |
| 1-Ethyl-1H-pyrazole-3,4-dicarbonyl dichloride | Primary/Secondary Amine | N,N'-disubstituted-1-ethyl-1H-pyrazole-3,4-dicarboxamide |
| This compound | Amine, Coupling Agent (e.g., DCC) | Corresponding Diamide |
Decarboxylation Pathways
The removal of one or both carboxylic acid groups from the pyrazole ring can be achieved through decarboxylation reactions, typically requiring heat. The decarboxylation of pyrazole-3,5-dicarboxylic acid has been shown to be facilitated by copper(II) under certain conditions. rsc.org For other substituted pyrazole-4-carboxylic acids, decarboxylation can be performed under either acidic or basic conditions at elevated temperatures, ranging from 40 to 220 °C. googleapis.com For example, heating 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid at its melting point resulted in decarboxylation, albeit in low yield. googleapis.com
The ease of decarboxylation can be influenced by the other substituents present on the pyrazole ring. For this compound, selective mono-decarboxylation or di-decarboxylation could potentially be achieved by carefully controlling the reaction conditions.
| Starting Material | Conditions | Product |
| Pyrazole-3,5-dicarboxylic acid | Cu(II), Pyridine-water | Pyridyl-pyrazole carboxylic compounds rsc.org |
| 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid | Acidic or Basic, 40-220 °C | 3,5-bis(haloalkyl)-pyrazole googleapis.com |
Reactions Involving the Pyrazole Ring System
The pyrazole ring itself is an aromatic system and can undergo reactions typical of aromatic compounds, most notably electrophilic aromatic substitution.
Electrophilic Aromatic Substitution
The pyrazole ring is an electron-rich heterocyclic system, which generally makes it susceptible to electrophilic aromatic substitution. However, the reactivity and regioselectivity of this reaction are strongly influenced by the substituents on the ring. uci.edu The two carboxylic acid groups on this compound are electron-withdrawing and therefore deactivating. This deactivation will make electrophilic substitution on the pyrazole ring more difficult, requiring harsher reaction conditions compared to an unsubstituted pyrazole. uci.edumasterorganicchemistry.com
The only available position for substitution on the this compound ring is the C-5 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. libretexts.org For these reactions to proceed on the deactivated ring, a strong electrophile, often generated with the help of a catalyst, is necessary. masterorganicchemistry.comlibretexts.org For example, nitration is typically carried out with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) electrophile. libretexts.org
| Reaction | Reagents | Potential Product |
| Nitration | HNO₃, H₂SO₄ | 1-Ethyl-5-nitro-1H-pyrazole-3,4-dicarboxylic acid |
| Bromination | Br₂, FeBr₃ | 5-Bromo-1-ethyl-1H-pyrazole-3,4-dicarboxylic acid |
| Sulfonation | SO₃, H₂SO₄ | 1-Ethyl-3,4-dicarboxy-1H-pyrazole-5-sulfonic acid |
Nucleophilic Reactions on Side Chains
The carboxylic acid moieties of this compound are prime targets for nucleophilic attack, typically after activation. A common strategy involves converting the dicarboxylic acid into a more reactive intermediate, such as a diacid chloride, which can then readily react with a variety of nucleophiles. This two-step process allows for the formation of esters, amides, and other related derivatives. researchgate.netresearchgate.net
The general process begins with the treatment of the dicarboxylic acid with a chlorinating agent, like thionyl chloride (SOCl₂), to yield 1-Ethyl-1H-pyrazole-3,4-dicarbonyl dichloride. This highly reactive intermediate is not typically isolated and is used in situ for subsequent reactions.
Reaction with Nucleophiles:
The resulting diacid chloride can be treated with various nucleophiles to produce a range of dicarboxylic acid derivatives.
Esterification: Reaction with alcohols (R-OH) leads to the formation of the corresponding diesters.
Amidation: Reaction with primary or secondary amines (R-NH₂ or R₂NH) yields diamides.
These reactions are fundamental for modifying the properties of the parent compound, such as solubility, and for introducing new functional groups that can be used in further synthetic steps.
| Nucleophile | Reactant Class | Product Class | General Product Structure |
|---|---|---|---|
| R-OH | Alcohol | Diester | ![]() |
| R-NH₂ | Primary Amine | Diamide | ![]() |
| H₂N-NH₂ | Hydrazine (B178648) | Dicarbohydrazide | ![]() |
Formation of Fused Heterocyclic Systems
The dicarboxylic acid and its derivatives serve as valuable precursors for the synthesis of fused heterocyclic systems, where the pyrazole ring is annulated with another ring. ontosight.ai These reactions typically involve intramolecular or intermolecular cyclocondensation reactions.
One important class of fused systems derived from pyrazole-3,4-dicarboxylic acid precursors are the pyrrolo[3,4-c]pyrazoles. nih.gov The synthesis of the pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione nucleus can be achieved from the dicarboxylic acid derivative. The process involves the formation of a diamide, followed by cyclization. For instance, converting the dicarboxylic acid to its corresponding diamide and subsequent treatment with a dehydrating agent can lead to the formation of the maleimide (B117702) moiety fused to the pyrazole ring. nih.gov
Another common strategy involves the reaction of the dicarboxylic acid or its ester derivatives with binucleophiles. For example, condensation with hydrazine or substituted hydrazines can lead to the formation of pyrazolo[3,4-d]pyridazine derivatives. researchgate.netresearchgate.net This reaction creates a six-membered pyridazine (B1198779) ring fused to the pyrazole core.
| Reactant | Resulting Fused System | General Structure of Fused Product |
|---|---|---|
| Ammonia/Dehydration | Pyrrolo[3,4-c]pyrazole-dione | ![]() |
| Hydrazine (H₂N-NH₂) | Pyrazolo[3,4-d]pyridazine-dione | ![]() |
Synthesis of Complex Pyrazole Derivatives
This compound is a versatile building block for constructing more complex molecules with potential applications in medicinal chemistry and materials science. researchgate.netontosight.ainih.govontosight.airesearchgate.netnist.govnih.gov The synthesis of these complex derivatives often involves multi-step reaction sequences that utilize the reactivity of both the pyrazole ring and its carboxylic acid side chains.
The fundamental method for synthesizing the core structure of 1-aryl-1H-pyrazole-3,4-dicarboxylates involves a 1,3-dipolar cycloaddition reaction. nih.gov This approach typically uses an aryl sydnone (B8496669) and dimethyl acetylenedicarboxylate, which react to form the pyrazole ring system. Subsequent hydrolysis of the resulting diester yields the dicarboxylic acid. nih.gov
Further derivatization can lead to a wide range of complex structures. For example, the carboxylic acid groups can be converted into other functional groups, such as aldehydes, which are precursors for a variety of fused heterocyclic systems like pyrazolo[3,4-b]pyridines or pyrazolo[4,3-c]quinolines. semanticscholar.org
Moreover, the ester or amide derivatives obtained from nucleophilic substitution can undergo further transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, can be employed on halogenated pyrazole precursors to introduce new carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity. nih.gov
The synthesis of these complex derivatives is crucial for exploring the structure-activity relationships of pyrazole-based compounds and developing novel molecules with tailored properties. ontosight.ai
Advanced Spectroscopic Analysis and Structural Elucidation of 1 Ethyl 1h Pyrazole 3,4 Dicarboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
The proton NMR spectrum of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid is expected to show distinct signals corresponding to the ethyl group and the pyrazole (B372694) ring proton.
Pyrazole Ring Proton (H-5): A singlet is anticipated for the proton at the C-5 position of the pyrazole ring. In the analogous compound, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, this proton (H-5) appears as a singlet at approximately δ 8.10 ppm. nih.gov A similar downfield chemical shift is expected for the ethyl-substituted compound due to the deshielding effect of the aromatic pyrazole ring.
Ethyl Group Protons: The N-ethyl group will present a characteristic A2B3 spin system. A quartet is expected for the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom, likely appearing in the range of δ 4.1-4.3 ppm. The terminal methyl protons (-CH₃) would appear as a triplet further upfield, typically around δ 1.3-1.5 ppm, with a coupling constant (J) of approximately 7 Hz.
Carboxylic Acid Protons: The two carboxylic acid protons (-COOH) are expected to produce a broad singlet at a very downfield chemical shift, typically above δ 10.0 ppm, and their signal may be exchangeable with deuterium (B1214612) oxide (D₂O).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -COOH | >10.0 | Broad Singlet | N/A |
| H-5 (pyrazole ring) | ~8.1 | Singlet | N/A |
| -CH₂- (ethyl) | ~4.2 | Quartet | ~7 |
| -CH₃ (ethyl) | ~1.4 | Triplet | ~7 |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the pyrazole ring carbons, the carboxylic acid carbons, and the ethyl group carbons.
Carboxylic Acid Carbons: The carbonyl carbons of the two dicarboxylic acid groups are expected to resonate at the most downfield region of the spectrum, typically between δ 160-175 ppm.
Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring (C-3, C-4, and C-5) will appear in the aromatic region. Based on data from related pyrazole structures, C-3 and C-4, being attached to electron-withdrawing carboxyl groups, would be significantly deshielded. C-5 is also expected in this aromatic region.
Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group will appear further downfield than the methyl carbon due to its direct attachment to the nitrogen atom, likely in the δ 40-50 ppm range. The methyl carbon (-CH₃) will be found in the upfield region, typically around δ 14-16 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH (C-3 and C-4) | 160-175 |
| C-3, C-4, C-5 (pyrazole ring) | 110-150 |
| -CH₂- (ethyl) | 40-50 |
| -CH₃ (ethyl) | 14-16 |
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming the connectivity of protons within the molecule. In a COSY spectrum of this compound, a cross-peak would be expected between the quartet of the methylene protons and the triplet of the methyl protons of the ethyl group. This correlation would definitively establish the ethyl group's structure and attachment. No other correlations would be expected, as the H-5 proton and the carboxylic acid protons are isolated spin systems.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
O-H Stretching: A very broad and strong absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimers.
C-H Stretching: The C-H stretching vibrations of the ethyl group and the pyrazole ring are anticipated in the 2850-3150 cm⁻¹ region.
C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group (C=O) in the carboxylic acid will be prominent in the region of 1680-1720 cm⁻¹. The presence of intermolecular hydrogen bonding typically shifts this band to a lower wavenumber.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to appear in the 1450-1600 cm⁻¹ range.
C-O Stretching and O-H Bending: Vibrations corresponding to C-O stretching and O-H bending in the carboxylic acid groups would be observed in the 1200-1440 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds, such as the C=C bonds of the pyrazole ring.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |
| C-H Stretch (Aromatic/Aliphatic) | 2850-3150 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong, Sharp |
| C=N, C=C Stretch (Pyrazole Ring) | 1450-1600 | Medium-Strong |
| C-O Stretch / O-H Bend | 1200-1440 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The exact mass of this compound (C₇H₈N₂O₄) is 184.0484 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 184. A high-resolution mass spectrometry (HRMS) analysis would confirm the elemental composition. Common fragmentation pathways for this molecule could include:
Loss of a water molecule (H₂O) from a carboxylic acid group, resulting in a fragment at m/z 166.
Loss of a carboxyl radical (•COOH), leading to a fragment at m/z 139.
Decarboxylation (loss of CO₂), giving a fragment at m/z 140.
Cleavage of the ethyl group, particularly the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement, leading to a fragment at m/z 156.
For the related 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, an LC-MS analysis showed a peak at m/z 230.9, corresponding to [M-H]⁻, which aligns with its molecular weight of 232.19 g/mol . nih.gov
| m/z | Predicted Fragment |
|---|---|
| 184 | [M]⁺ |
| 166 | [M - H₂O]⁺ |
| 140 | [M - CO₂]⁺ |
| 139 | [M - •COOH]⁺ |
| 156 | [M - C₂H₄]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The pyrazole ring, being an aromatic heterocycle, is the primary chromophore in this compound. The spectrum is expected to show absorption bands in the UV region, characteristic of π → π* and n → π* electronic transitions.
For pyrazole-based azo dyes, chromophores related to ethyl-(3-methyl-1H-pyrazole-4)-carboxylate show absorption maxima around 237-239 nm. nih.gov It is anticipated that this compound would exhibit a strong absorption band (λₘₐₓ) in the 220-260 nm range, corresponding to the π → π* transitions of the conjugated pyrazole system. The presence of the carboxylic acid auxochromes may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to the unsubstituted pyrazole core. A weaker n → π* transition might be observed at a longer wavelength, potentially being obscured by the more intense π → π* band.
Computational and Theoretical Investigations of 1 Ethyl 1h Pyrazole 3,4 Dicarboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, vibrational properties, and electronic nature of chemical compounds. Studies on analogous pyrazole (B372694) systems form the basis for the following analyses.
Density Functional Theory (DFT) Studies on Molecular Geometry Optimization
DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. For pyrazole derivatives, these calculations provide detailed information on bond lengths, bond angles, and dihedral angles. While specific data for 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid is not available, studies on similar molecules like 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid reveal expected structural features. nih.govmdpi.com
The pyrazole ring itself is planar, a characteristic of aromatic systems. The substituents, including the ethyl group at the N1 position and the carboxylic acid groups at the C3 and C4 positions, will have specific spatial orientations relative to this ring. The planarity of the carboxylic acid groups with respect to the pyrazole ring can be influenced by intramolecular interactions, such as hydrogen bonding. nih.gov
Table 1: Representative Calculated Bond Lengths and Angles for a Pyrazole Dicarboxylic Acid Analog Note: The following data is for a related pyrazole dicarboxylic acid derivative and is intended to be illustrative.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | N1-N2 | 1.35 |
| N2-C3 | 1.33 | |
| C3-C4 | 1.43 | |
| C4-C5 | 1.38 | |
| C5-N1 | 1.37 | |
| Bond Angle | C5-N1-N2 | 112.0 |
| N1-N2-C3 | 106.0 | |
| N2-C3-C4 | 110.0 | |
| C3-C4-C5 | 107.0 | |
| C4-C5-N1 | 105.0 |
Vibrational Frequency Analysis
Vibrational frequency analysis, often performed in conjunction with DFT geometry optimization, predicts the infrared and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. derpharmachemica.comresearchgate.net
For this compound, key vibrational modes would include:
O-H stretching: Broad bands characteristic of the carboxylic acid groups, often involved in hydrogen bonding.
C=O stretching: Strong absorptions from the carbonyls of the carboxylic acid groups.
C-H stretching: From the ethyl group and the pyrazole ring.
Pyrazole ring vibrations: A series of characteristic stretching and bending modes.
Studies on similar molecules have shown good agreement between calculated and experimental vibrational frequencies, validating the computational models used. derpharmachemica.com
Table 2: Predicted Characteristic Vibrational Frequencies for a Pyrazole Carboxylic Acid Derivative Note: This data is illustrative and based on general frequency ranges for the functional groups present.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 3400 - 2400 (broad) |
| C-H Stretch (Aromatic) | Pyrazole Ring | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Ethyl Group | 3000 - 2850 |
| C=O Stretch | Carboxylic Acid | 1760 - 1690 |
| C=C & C=N Stretch | Pyrazole Ring | 1600 - 1450 |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)
The electronic properties of a molecule, such as its reactivity and stability, can be understood by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. nih.gov
For pyrazole derivatives, the HOMO is typically localized over the electron-rich regions of the pyrazole ring, while the LUMO is distributed over the more electron-deficient areas, often including the carboxylic acid groups. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. asrjetsjournal.org For this compound, the MEP would show negative potential (electron-rich regions) around the oxygen atoms of the carboxylic acid groups and the nitrogen atoms of the pyrazole ring, indicating sites susceptible to electrophilic attack. Positive potential (electron-deficient regions) would be expected around the hydrogen atoms of the carboxylic acid groups, highlighting their acidic nature.
Table 3: Representative Frontier Molecular Orbital Energies for a Pyrazole Derivative Note: The following data is for a related pyrazole derivative and is for illustrative purposes.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Acid-Base Properties and Basicity Calculations (e.g., pKa, Proton Affinity)
The carboxylic acid groups at positions 3 and 4 confer acidic properties to this compound. The pKa value, which quantifies the acidity, can be computationally predicted. These calculations often involve determining the Gibbs free energy change for the deprotonation reaction in a solvent model. The pyrazole ring itself contains nitrogen atoms that can be protonated, giving the molecule basic character as well.
Computational studies on the acid-base properties of similar heterocyclic carboxylic acids have been performed, providing a framework for estimating the pKa of the title compound. mdpi.com The electron-withdrawing nature of the pyrazole ring is expected to influence the acidity of the carboxylic acid groups. Proton affinity, a measure of basicity in the gas phase, can also be calculated to understand the intrinsic basicity of the nitrogen atoms in the pyrazole ring.
Tautomeric Equilibria and Conformational Stability
Pyrazoles and their derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton. For this compound, tautomerism could potentially involve the carboxylic acid groups. However, the presence of the ethyl group on the N1 nitrogen atom prevents the common annular tautomerism seen in N-unsubstituted pyrazoles. nih.gov
Computational studies on related pyrazoles investigate the relative energies of different tautomers to determine the most stable form. mdpi.comnih.gov For pyrazolones, which are related structures, the equilibrium between CH, OH, and NH tautomers is a key area of study. researchgate.net In the case of this compound, the primary tautomeric considerations would likely involve the enol forms of the carboxylic acid groups, though the keto form is overwhelmingly expected to be the most stable.
Conformational stability analysis would focus on the rotation around the C-C bond between the carboxylic acid groups and the pyrazole ring, as well as the orientation of the ethyl group. DFT calculations can map the potential energy surface to identify the most stable conformers.
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-Stacking, C-H···π Interactions)
In the solid state, molecules of this compound are expected to engage in a variety of intermolecular interactions that dictate their crystal packing. Studies on analogous pyrazole dicarboxylic acids have revealed complex networks of these interactions. nih.govmdpi.com
Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors (O-H) and acceptors (C=O). This typically leads to the formation of hydrogen-bonded dimers or chains. mdpi.com The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors. nih.gov
π-Stacking: The aromatic pyrazole rings can interact through π-stacking, where the electron clouds of adjacent rings align. This is a common stabilizing interaction in aromatic systems.
C-H···π Interactions: The C-H bonds of the ethyl group or the pyrazole ring can interact with the π-system of an adjacent pyrazole ring. nih.gov
The crystal structure of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, for instance, shows a three-dimensional framework built from a combination of O-H···O, O-H···N, C-H···O, and C-H···π(arene) hydrogen bonds. nih.gov It is highly probable that this compound would exhibit a similarly rich network of intermolecular interactions in its crystalline form.
Table 4: Common Intermolecular Interactions in Pyrazole Dicarboxylic Acid Derivatives
| Interaction Type | Donor | Acceptor |
| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) |
| Hydrogen Bond | O-H (Carboxyl) | N (Pyrazole) |
| Hydrogen Bond | C-H | O=C (Carboxyl) |
| π-Stacking | Pyrazole Ring | Pyrazole Ring |
| C-H···π Interaction | C-H | Pyrazole Ring |
Crystallographic Studies and Supramolecular Chemistry of 1 Ethyl 1h Pyrazole 3,4 Dicarboxylic Acid and Its Derivatives
X-ray Diffraction Analysis of Crystal Structures
Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the analogue, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, these studies reveal detailed information about its molecular geometry and crystal packing. nih.gov The compound crystallizes in the orthorhombic space group Pbca. nih.gov Key crystallographic data obtained from X-ray diffraction analysis are summarized in the table below.
| Parameter | 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid |
| Chemical Formula | C₁₁H₈N₂O₄ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.0132 (4) |
| b (Å) | 8.1188 (3) |
| c (Å) | 22.8431 (9) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 2043.11 (14) |
| Z (Formula units/cell) | 8 |
This data is for the analogous compound 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid. nih.gov
Analysis of Intramolecular Hydrogen Bonding
The spatial arrangement of the adjacent carboxylic acid groups at the C3 and C4 positions of the pyrazole (B372694) ring allows for the formation of a significant intramolecular hydrogen bond. In the solid state structure of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, a strong O—H···O hydrogen bond is observed between the hydroxyl group of one carboxyl function and the carbonyl oxygen of the adjacent one. nih.govresearchgate.netiucr.org This interaction creates a pseudo-seven-membered ring, which contributes to a more planar and rigid conformation of the dicarboxylic acid moiety. This type of intramolecular interaction is a common and stabilizing feature in dicarboxylic acids where the functional groups are positioned ortho to each other on a rigid scaffold.
Intermolecular Interactions in the Solid State
The crystal packing and the resulting supramolecular architecture are governed by a variety of intermolecular interactions, which extend from strong classical hydrogen bonds to weaker non-covalent contacts.
In the crystal structure of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, the molecules are linked by a combination of intermolecular O—H···O and O—H···N hydrogen bonds. nih.govresearchgate.net The remaining carboxylic acid proton (the one not involved in the intramolecular bond) participates in O—H···O interactions with a neighboring molecule, often forming classic carboxylic acid dimer motifs. Furthermore, the hydroxyl group can act as a donor to the pyridine-like nitrogen atom (N2) of the pyrazole ring of an adjacent molecule, creating O—H···N bonds. nih.gov Together, these interactions weave the individual molecules into a robust, three-dimensional network. nih.govresearchgate.netiucr.org
For 1-ethyl-1H-pyrazole-3,4-dicarboxylic acid, similar C—H···O interactions involving the pyrazole and ethyl C-H groups would be expected. However, the C—H···π and π-stacking interactions associated with the phenyl group would be absent. Instead, the ethyl substituent would engage in weaker van der Waals interactions, which would influence the crystal packing in a different manner, potentially leading to a distinct supramolecular assembly.
Supramolecular Architectures and Crystal Packing Motifs
The combination of the strong intramolecular O—H···O bond and the varied intermolecular O—H···O, O—H···N, and C—H···O/π interactions results in a complex and densely packed three-dimensional framework for 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid. nih.govresearchgate.netiucr.org The formation of such intricate hydrogen-bonded networks is a hallmark of pyrazole carboxylic acids. mdpi.com The specific nature of the substituents on the pyrazole ring dictates the formation of common supramolecular motifs like chains, sheets, or more complex 3D architectures. mdpi.com The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse non-covalent interactions determines the final crystal structure and its physical properties.
Role in Coordination Compounds and Metal-Organic Frameworks (MOFs)
Pyrazole carboxylic acids are highly valuable ligands in coordination chemistry and for the construction of Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net this compound is an excellent candidate for this application due to its multiple potential coordination sites. Upon deprotonation, the two carboxylate groups can chelate or bridge metal ions, while the pyridine-like nitrogen atom of the pyrazole ring provides an additional coordination site. researchgate.net This versatility allows the ligand to link metal centers in various ways, leading to the formation of diverse architectures, from discrete polynuclear complexes to 1D, 2D, or 3D coordination polymers. acs.orgacs.org The rigidity of the pyrazole ring and the defined spatial orientation of the carboxylate groups make it a predictable building block for designing porous MOFs with potential applications in gas storage, catalysis, and sensing. researchgate.net
Ligand Design and Coordination Modes in Metal Complexes
Pyrazole-dicarboxylic acid derivatives are highly versatile ligands in coordination chemistry due to the presence of multiple donor sites: the two nitrogen atoms of the pyrazole ring and the oxygen atoms of the two carboxylate groups. This multifunctionality allows for a rich variety of coordination modes, enabling the construction of diverse metal-organic complexes with tailored properties.
The design of ligands based on the pyrazole-dicarboxylic acid scaffold is a cornerstone of crystal engineering. The specific substituent at the N1 position of the pyrazole ring (such as the ethyl group in this compound) can influence steric hindrance, solubility, and electronic properties without fundamentally altering the primary coordination sites. The core coordinating functions remain the pyrazole ring and the two adjacent carboxyl groups.
The coordination of these ligands with metal ions can occur in several ways:
Monodentate Coordination : A single carboxylate oxygen atom binds to a metal center.
Bidentate Chelation : Both oxygen atoms from the same carboxylate group bind to a single metal center, forming a stable chelate ring.
Bidentate Bridging : A carboxylate group bridges two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation.
Pyrazole Nitrogen Coordination : The pyridine-type nitrogen (N2) of the pyrazole ring can coordinate to a metal center. This is a common feature in the formation of pyrazolate-based MOFs. globethesis.com
Combined Modes : Often, the ligand utilizes a combination of these modes. For instance, one carboxylate group might chelate a metal ion while the other bridges to an adjacent metal, and the pyrazole nitrogen may or may not be involved in coordination.
In a neodymium-based MOF constructed with the isomeric 3,5-pyrazoledicarboxylic acid, one of the carboxyl groups bridges two metal ions while also chelating one of them in conjunction with the adjacent nitrogen atom. google.com This demonstrates the ligand's ability to act as a multidentate linker, a key feature for building robust frameworks. The interplay between these various potential binding modes allows for the formation of structures with different dimensionalities, from discrete mononuclear complexes to 1D chains, 2D layers, and 3D frameworks. acs.org
Table 1: Potential Coordination Modes of 1-Substituted-1H-pyrazole-3,4-dicarboxylate Ligands
| Coordination Site(s) | Mode | Description |
|---|---|---|
| Carboxylate Group | Monodentate | One oxygen atom binds to a single metal center. |
| Carboxylate Group | Bidentate Chelating | Both oxygen atoms bind to the same metal center. |
| Carboxylate Group | Bidentate Bridging | The carboxylate group links two different metal centers. |
| Pyrazole N2 Atom | Monodentate | The pyridine-type nitrogen atom binds to a metal center. |
| Carboxylate + N2 Atom | Bidentate Chelating | A carboxylate group and the adjacent pyrazole nitrogen bind to the same metal center. |
| Multiple Groups | Bridging/Multidentate | A combination of carboxylate and pyrazole groups link multiple metal centers, forming extended networks. |
Principles of Self-Assembly in MOF Architectures
The formation of Metal-Organic Frameworks (MOFs) is a prime example of molecular self-assembly, where organic ligands (linkers) and metal ions or clusters (nodes) spontaneously organize into crystalline, porous materials. google.comresearchgate.net The structure and properties of the resulting MOF are encoded in the geometric and chemical information of these building blocks. Pyrazole-dicarboxylic acids, including this compound, are excellent candidates for MOF linkers due to their rigidity, defined coordination vectors, and multiple binding sites.
Several key principles govern the self-assembly of these ligands into MOF architectures:
Ligand Geometry and Connectivity : The relative positions of the carboxylate groups and the pyrazole ring on the ligand determine the directionality of the links between metal nodes. The rigid nature of the pyrazole ring helps in the formation of predictable and robust structures.
Hydrogen Bonding : Non-covalent interactions, particularly hydrogen bonding, play a crucial role in directing the assembly and stabilizing the final structure. nih.govresearchgate.net For instance, hydrogen bonds can form between coordinated water molecules and carboxylate oxygen atoms or between the N-H of an uncoordinated pyrazole ring and a suitable acceptor. rsc.org These interactions can link adjacent polymeric chains or layers, increasing the dimensionality and robustness of the supramolecular architecture. nih.gov
Reaction Conditions : External factors such as temperature, solvent, and pH can significantly influence the self-assembly process. researchgate.net Different solvents can act as templates or compete for coordination sites on the metal ion, leading to different structural outcomes. Similarly, pH can affect the deprotonation state of the carboxylic acid groups, thereby altering the ligand's charge and coordination behavior. researchgate.net
The combination of strong metal-ligand coordination bonds and weaker, directional hydrogen bonds allows for the precise construction of complex, high-dimensional networks. nih.gov By carefully selecting the metal ion and tuning the reaction conditions, ligands derived from the pyrazole-3,4-dicarboxylic acid core can be directed to assemble into a wide array of MOF architectures with potentially useful properties in gas storage, separation, and catalysis. globethesis.comacs.org
Table 2: Key Factors Influencing Self-Assembly of Pyrazole-Dicarboxylate MOFs
| Factor | Principle / Role in Self-Assembly |
|---|---|
| Metal Node | The inherent coordination geometry and number of the metal ion act as a primary determinant of the framework's topology. |
| Ligand Linker | The geometry, rigidity, and functionality of the pyrazole-dicarboxylate ligand dictate the length and angle of connections between nodes. |
| Solvent System | Solvents can influence crystal growth, act as templates for pore formation, and may coordinate to metal centers, affecting the final structure. |
| Temperature & pH | These parameters control reaction kinetics and the deprotonation state of the carboxylic acid groups, thereby modifying the ligand's coordinating ability. researchgate.net |
| Non-covalent Interactions | Hydrogen bonds and π-π stacking provide additional stability and can direct the alignment of framework components into specific supramolecular arrays. nih.gov |
Advanced Applications of 1 Ethyl 1h Pyrazole 3,4 Dicarboxylic Acid in Chemical Sciences
Utility as Building Blocks and Intermediates in Complex Organic Synthesis
The molecular architecture of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid, featuring a disubstituted pyrazole (B372694) core, positions it as a highly versatile building block, or synthon, in the field of organic synthesis. Pyrazole carboxylic acids and their derivatives are widely recognized as adaptable precursors for the creation of a multitude of more complex substituted analogs. nih.gov The two carboxylic acid functional groups are prime sites for a variety of chemical transformations.
The reactivity of these groups allows for their conversion into a range of derivatives, such as esters, amides, and acid chlorides. researchgate.net For instance, the acid chloride of a similar compound, 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, readily reacts with various alcohols or N-nucleophiles to form the corresponding ester or amide derivatives. researchgate.net Furthermore, the pyrazole dicarboxylate structure can be utilized in cyclocondensation reactions. Treatment with reagents like hydrazine (B178648) hydrate (B1144303) can lead to the formation of fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazines. researchgate.net
This versatility makes this compound a valuable intermediate for synthesizing compounds with potential applications in medicinal chemistry and materials science. ontosight.aievitachem.com The ability to selectively modify the carboxylic acid groups or use them as anchor points for constructing larger molecular frameworks underscores its importance as a foundational component in synthetic chemistry.
Applications in Materials Science
The rigid structure and bifunctional nature of this compound make it an excellent candidate for the construction of novel materials with tailored properties. Its primary role in this field is as an organic linker or ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Pyrazole-based dicarboxylic acids are instrumental in the development of functional materials where the ligand's structure directly influences the material's properties. When combined with metal ions, particularly lanthanides (Ln), these ligands can form coordination polymers and MOFs with interesting photoluminescent and magnetic properties. researchgate.netrsc.org The pyrazole ring system and its attached carboxylate groups can effectively coordinate to metal centers, creating robust frameworks. researchgate.net
The resulting materials often exhibit properties derived from both the organic linker and the metal ion. For example, lanthanide MOFs constructed from dicarboxylate ligands can display characteristic luminescence, making them suitable for applications in sensors or optical devices. rsc.orgacs.org Similarly, by selecting appropriate paramagnetic metal ions, pyrazole-based MOFs can be designed to exhibit specific magnetic behaviors. acs.org The ethyl group on the pyrazole nitrogen can also influence the packing and dimensionality of the resulting framework, providing a route to fine-tune the material's structural and physical properties.
One of the most significant applications of pyrazole dicarboxylic acids is in the fabrication of metal-organic frameworks (MOFs), a class of crystalline porous materials. researchgate.net In this context, the this compound molecule acts as an organic linker, with its two carboxylate groups bridging metal ions or metal clusters to form an extended, often porous, three-dimensional network. illinois.edu
The defined geometry and rigidity of the pyrazole linker are crucial for creating MOFs with high porosity, large surface areas, and uniform pore sizes. researchgate.net These characteristics are highly desirable for a range of applications. Researchers have successfully used various pyrazole carboxylic acid derivatives to synthesize MOFs for applications including:
Gas Storage and Separation: The tunable pores of these MOFs can be designed to selectively adsorb and store gases like methane (B114726) and carbon dioxide. researchgate.netnih.gov
Adsorption of Dyes: MOFs with anionic frameworks built from pyrazole-functionalized ligands have demonstrated the ability to selectively adsorb cationic organic dyes from solutions. rsc.org
Luminescence Sensing: Lanthanide MOFs incorporating pyrazole dicarboxylate linkers can act as sensors for detecting specific molecules, such as nitroaromatic compounds or metal ions, through changes in their luminescent output. rsc.orgresearchgate.net
The table below summarizes representative MOFs built with pyrazole-based carboxylic acid linkers, highlighting their structural features and applications.
| MOF System | Metal Ion(s) | Pyrazole Linker Type | Key Feature/Application |
| Zn(II)-MOF | Zinc | Pyrazole functionalized carboxylic acid | Structural tuning for selective adsorption of organic dyes. rsc.org |
| Ln-MOFs | Lanthanides (Eu, Gd, Tb, Dy) | Pyridyl-dicarboxylate | Luminescence and single-molecule magnet behavior. rsc.org |
| Eu-MOF | Europium | 1,2,5-Thiadiazole-3,4-dicarboxylate | Microporous structure for luminescence sensing and gas adsorption. researchgate.net |
| Co/Ni-MOF | Cobalt, Nickel | Bispyrazole ligand and 2-sulphono terephthalic acid | Electrical and magnetic properties. acs.org |
Catalytic Applications
The use of this compound extends to catalysis, primarily through its incorporation into catalytically active MOFs. researchgate.net In these systems, the MOF can act as a heterogeneous catalyst, offering advantages such as high stability, easy separation from the reaction mixture, and the potential for reuse.
Pyrazolate-based MOFs have shown significant promise in catalyzing challenging organic reactions. acs.org For example, a highly stable copper-pyrazolate MOF was shown to be an efficient catalyst for dehydrogenative C–O cross-coupling reactions. acs.org In such cases, the framework is not merely an inert support; both the metal nodes and the pyrazole-based linkers can act in synergy to facilitate the catalytic process. acs.org
Another study demonstrated that a cobalt-containing pyrazolate MOF exhibited high activity and long-term stability for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. rsc.org The well-defined porous structure of these MOFs allows for reactant molecules to access the active sites within the framework, while the chemical nature of the pyrazole linker can be tuned to optimize catalytic performance.
Role in Agrochemistry Research as Synthetic Intermediates
In the field of agrochemistry, pyrazole carboxylic acids are critical intermediates in the synthesis of modern fungicides. nih.govnih.gov Specifically, the core structure of this compound is a key component for producing a class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.orgacs.org
SDHIs function by targeting and inhibiting the succinate dehydrogenase enzyme, which is essential for respiration in pathogenic fungi. acs.orgresearchgate.net The synthesis of these potent agrochemicals often involves converting the pyrazole carboxylic acid into a corresponding carboxamide. acs.org Numerous studies have demonstrated the design and synthesis of novel pyrazole-4-carboxamides that exhibit high fungicidal activity against a broad range of plant pathogens. nih.govacs.orgresearchgate.net
Research has shown that pyrazole carboxamides derived from these intermediates are effective against fungi such as Alternaria solani (early blight in tomato and potato) and Rhizoctonia solani. nih.govacs.org The efficacy of these synthetic fungicides is often compared to commercial standards like boscalid, with some novel derivatives showing superior or comparable activity. nih.govacs.org
The table below presents fungicidal activity data for representative pyrazole carboxamide derivatives, illustrating their potency.
| Compound ID | Target Fungus | EC₅₀ (mg/L) | Reference Fungicide | EC₅₀ (mg/L) of Reference |
| 8j | Alternaria solani | 3.06 | Boscalid | - |
| 6i | Valsa mali | 1.77 | Boscalid | 9.19 |
| 19i | Valsa mali | 1.97 | Boscalid | 9.19 |
| E1 | Rhizoctonia solani | 1.1 (µg/mL) | Boscalid | 2.2 (µg/mL) |
EC₅₀ represents the concentration required to inhibit 50% of fungal growth. nih.govnih.govacs.org
This role as a foundational precursor for high-value agrochemicals highlights the significant industrial and economic relevance of this compound and related compounds.
Q & A
Basic Research Questions
Q. How can researchers optimize the hydrolysis of ester precursors to synthesize 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid with high purity?
- Methodological Answer : Hydrolysis of ester precursors (e.g., diethyl or diisopropyl esters) under basic conditions (NaOH/KOH in aqueous ethanol or methanol) at reflux for 24–36 hours is a common approach. Monitoring reaction progress via TLC and optimizing pH (≥10) ensures complete de-esterification. Post-reaction acidification with HCl precipitates the dicarboxylic acid, which can be purified via recrystallization or column chromatography. Contamination by unreacted esters or side products requires careful washing with cold solvents .
Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., ethyl group at δ ~1.2–1.5 ppm) and carboxylate carbons (δ ~165–175 ppm).
- FTIR : Confirms carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 211.1).
- Elemental Analysis : Ensures stoichiometric purity (>95%) .
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
- Methodological Answer :
- Solubility : Limited in non-polar solvents (e.g., hexane); dissolves in polar aprotic solvents (DMF, DMSO) or alkaline aqueous solutions.
- Stability : Decomposes above ~250°C; hygroscopic in acidic forms. Store in inert, dry conditions to prevent carboxylate salt formation. Use nitrogen atmospheres for sensitive reactions .
Advanced Research Questions
Q. What mechanistic challenges arise in the cyclization of this compound derivatives, and how can they be addressed?
- Methodological Answer : Cyclization failures (e.g., with hydrazine) often result from steric hindrance from the ethyl group or improper reaction conditions (e.g., solvent polarity, temperature). Mitigation strategies include:
- Using high-boiling solvents (e.g., acetic acid) to enhance reactivity.
- Introducing activating groups (e.g., electron-withdrawing substituents) to lower transition-state energy .
Q. How do electron-withdrawing/donating substituents influence the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of carbonyl carbons, accelerating reactions with amines or alcohols (e.g., amide/ester formation).
- Electron-Donating Groups (EDGs) : Reduce reactivity, necessitating catalysts (e.g., DCC/DMAP) for coupling.
- Experimental Validation : Compare reaction rates via HPLC or in situ FTIR under identical conditions .
Q. What methodologies are used to assess the alkaline stability of this compound for applications in ionic materials?
- Methodological Answer :
- Alkaline Stability Testing : Immerse the compound in 1M KOH/D2O at 80°C for 24–72 hours. Monitor degradation via 1H NMR (e.g., disappearance of carboxylate peaks) or LC-MS.
- Comparative Studies : Benchmark against structurally similar dicarboxylic acids (e.g., pyridine-3,4-dicarboxylic acid) to identify degradation pathways .
Q. How should researchers resolve contradictions in reported yields for the synthesis of this compound via different ester precursors?
- Methodological Answer : Discrepancies often arise from variations in:
- Ester Reactivity : Diethyl esters hydrolyze faster than bulkier diisopropyl analogs.
- Purification Methods : Column chromatography vs. recrystallization impacts recovery rates.
- Solution : Standardize reaction conditions (solvent, temperature, catalyst purity) and validate yields via triplicate trials .
Q. What strategies are employed to utilize this compound as a ligand in coordination chemistry for catalytic applications?
- Methodological Answer :
- Ligand Design : Use carboxylate groups to chelate metals (e.g., Ni²⁺, Cu²⁺) in a bidentate manner.
- Characterization : Confirm coordination via X-ray crystallography (metal-ligand bond lengths) and UV-Vis spectroscopy (d-d transitions).
- Application : Test catalytic efficiency in model reactions (e.g., oxidation of alkanes) under controlled O₂ atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolo[3,4-c]pyrazole-dione structure](https://i.imgur.com/example-pyrrolo.png)
![Pyrazolo[3,4-d]pyridazine-dione structure](https://i.imgur.com/example-pyridazine.png)
